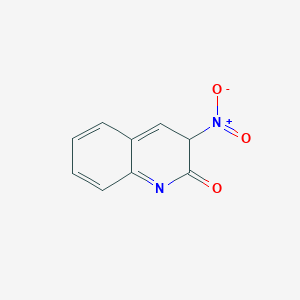

3-nitro-3H-quinolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-nitro-3H-quinolin-2-one |

InChI |

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5,8H |

InChI Key |

LUASIDGCYRWNCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(C(=O)N=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitro 3h Quinolin 2 One and Its Structural Analogs

Classical Nitration Approaches to Quinolinone Systems

The direct introduction of a nitro group onto the quinolinone framework using classical methods is a significant synthetic challenge, governed by the principles of electrophilic aromatic substitution and the inherent electronic properties of the heterocyclic system.

Electrophilic Aromatic Substitution with Nitrating Mixtures

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction, traditionally employing "mixed acid," a combination of concentrated nitric and sulfuric acids. masterorganicchemistry.comwikipedia.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comnih.govlibretexts.org The reaction mechanism involves the attack of the aromatic ring's π-electrons on the nitronium ion, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comresearchgate.net Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores aromaticity and yields the nitroaromatic product. masterorganicchemistry.com

While effective for many aromatic compounds, the harsh, acidic conditions of mixed-acid nitration can be problematic, leading to side reactions and limited functional group tolerance. nih.govresearchgate.net Alternative reagents like benzoyl nitrate (B79036) and ethanoyl nitrate can provide a source of the nitronium ion in organic solvents, offering milder reaction conditions. libretexts.org

Regioselectivity and Optimization of Nitration Reactions

The regiochemical outcome of nitrating quinoline (B57606) and its derivatives is heavily influenced by the reaction conditions and the electronic nature of the substrate. Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This N-protonated species is highly deactivated towards electrophilic attack, particularly in the pyridine (B92270) ring. stackexchange.com Consequently, electrophilic substitution, including nitration, occurs preferentially on the less deactivated benzene (B151609) ring, typically yielding a mixture of 5-nitro and 8-nitro isomers. stackexchange.com The rate of nitration for the quinolinium ion is significantly slower—by a factor of about 10¹⁰—than for a comparable carbocyclic aromatic compound like naphthalene. stackexchange.com

Direct nitration at the C-3 position of the electron-deficient pyridinone ring of a quinolin-2-one is therefore not a favored process under classical electrophilic conditions. The electron-withdrawing nature of the protonated nitrogen and the carbonyl group further deactivates this ring system from attack by the nitronium ion. Studies on related structures, such as 1,2,3,4-tetrahydroquinoline, show that the position of nitration can be controlled by using N-protecting groups. researchgate.netresearchgate.net For the unprotected, N-protonated tetrahydroquinoline, nitration occurs at positions 6 and 8, whereas N-acetyl protection directs nitration primarily to the 7-position, and N-trifluoroacetyl protection leads to selective nitration at the 6-position. researchgate.net This highlights the profound effect of the nitrogen substituent on the reaction's regioselectivity.

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Quinoline | HNO₃/H₂SO₄ | 0 °C | 5-Nitroquinoline and 8-Nitroquinoline | stackexchange.com |

| 1,2,3,4-Tetrahydroquinoline (N-Protonated) | Various | Acidic | 6-Nitro and 8-Nitro derivatives | researchgate.net |

| N-Acetyl-1,2,3,4-tetrahydroquinoline | Various | - | 7-Nitro derivative | researchgate.net |

| N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline | Various | -25 °C to 0 °C | 6-Nitro derivative (total regioselectivity) | researchgate.net |

Modern One-Pot and Multicomponent Reaction Strategies

To overcome the limitations of classical nitration, modern synthetic methods focus on constructing the 3-nitroquinolinone scaffold through convergent and efficient strategies, such as one-pot and multicomponent reactions (MCRs).

Annulation and Cyclization Processes for Quinolinone Ring Formation

Modern synthetic routes often build the quinolinone ring system through annulation, where a new ring is fused onto a pre-existing one. A notable example is the copper-catalyzed synthesis of 3-nitroquinolines developed by Zeng and Chen. nih.gov This method involves a cascade reaction between 2-azidobenzaldehydes and nitroalkenes. The proposed mechanism begins with the addition of the nitroalkene to the terminal nitrogen of the azide (B81097) group. nih.gov This is followed by an intramolecular cyclization, release of dinitrogen gas, and subsequent dehydration to form the final 3-nitroquinoline (B96883) product. nih.gov This approach is highly effective for directly installing the nitro group at the 3-position during the ring-forming process.

Other annulation strategies for synthesizing the core quinoline and quinolinone structures include the Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an activated methylene (B1212753) group. mdpi.com While the classic Friedländer reaction has limitations, modern variations and other cyclization methods, such as those starting from 2-alkenylanilines or involving acid-catalyzed intramolecular cyclization of arylaminoazulenes, provide versatile pathways to substituted quinolinones. tandfonline.comnih.gov

Catalyst-Mediated and Green Chemistry Approaches in 3-Nitroquinolinone Synthesis

The synthesis of quinoline derivatives has been significantly advanced by the adoption of catalyst-mediated and green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents. bohrium.comresearchgate.net Various catalysts, including p-toluenesulfonic acid (p-TSA), ceric ammonium (B1175870) nitrate, and para-sulfonic acid calix tandfonline.comarene, have proven effective in promoting quinoline synthesis. tandfonline.combohrium.comresearchgate.net The use of greener solvents like ethanol (B145695) and water further enhances the eco-friendliness of these methods. bohrium.comresearchgate.net

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a complex product, are central to modern and green synthetic strategies. rsc.orgmdpi.com The Doebner reaction, a classical MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov These MCRs and one-pot strategies exemplify high atom economy and operational simplicity, making them ideal for creating diverse libraries of quinoline derivatives for various applications. tandfonline.combohrium.com

| Strategy | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Annulation Cascade | 2-Azidobenzaldehydes, Nitroalkenes | Copper-catalyzed | 3-Nitroquinolines | nih.gov |

| One-Pot, Three-Component Reaction | 6-Amino-1,3-dimethyluracil, Aldehydes, Dimedone | p-TSA, Water, 90 °C | Pyrimido[4,5-b]quinolones | tandfonline.com |

| One-Pot, Three-Component Condensation | Enaminones, Substituted Isatins, Indane-1,3-dione | Ceric Ammonium Nitrate (CAN), Ethanol:Water | Spiro-quinolines | tandfonline.com |

| Doebner Reaction (MCR) | Aromatic Amine, Aldehyde, Pyruvic Acid | Various | Quinoline-4-carboxylic acids | nih.gov |

Derivation from Precursor Compounds and Ring Transformations

An alternative to de novo synthesis is the chemical modification of existing heterocyclic systems. This approach involves deriving 3-nitroquinolinones from carefully chosen precursors through ring transformation or functional group manipulation.

A significant example of this strategy is the synthesis of novel quinolinones from 3-nitropyranoquinolinones. researchgate.net Through alkaline hydrolysis, the pyranone ring of 6-alkyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones is progressively degraded. researchgate.net By carefully controlling the reaction time, different products can be isolated. Short reaction times yield quinolinones with β-ketoacid side chains, while longer hydrolysis leads to the formation of 3-nitroacetylquinolinones, quinolinone-3-carboxylic acids, and eventually the parent 4-hydroxyquinolinones. researchgate.net This method demonstrates how a complex, pre-formed heterocyclic system can be selectively transformed into a range of functionalized quinolinone derivatives.

Synthesis from 3-Nitropyranoquinolinone Precursors via Alkaline Hydrolysis and Degradation Pathways

A notable pathway to substituted 3-nitroquinolinones involves the controlled degradation of more complex heterocyclic systems, such as 3-nitropyranoquinolinones. The alkaline hydrolysis of 6-alkyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones serves as a prime example of this strategy. This method demonstrates that by carefully controlling the reaction time, the nitropyrano ring can be progressively degraded to yield a series of distinct quinolinone derivatives. researchgate.net

The reaction proceeds through several stages. Initially, a short period of hydrolysis leads to the formation of quinolinones bearing a β-ketoacid side chain at the 3-position. As the reaction time is extended, this intermediate undergoes further transformation. Decarboxylation and subsequent reactions yield 3-nitroacetylquinolinones, followed by the formation of derivatives with α-ketoacid side chains. With prolonged hydrolysis, the side chain is completely cleaved, affording 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and eventually, the fully decarboxylated 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline. researchgate.net This sequential degradation provides a versatile route to a variety of functionalized quinolinones from a single precursor.

The progression of this hydrolysis is detailed in the table below, illustrating the relationship between reaction time and the major product isolated. researchgate.net

| Reaction Time | Major Product Formed |

| 30 minutes | Quinolinone with a β-ketoacid side-chain |

| 4 hours | 3-Nitroacetylquinolinone |

| 6-8 hours | Quinolinone with an α-ketoacid side-chain |

| 12 hours | 1-Alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| 24 hours or more | 1-Alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline |

This table illustrates the progressive degradation of 3-nitropyranoquinolinones under alkaline conditions, yielding different quinolinone derivatives based on the duration of the hydrolysis. researchgate.net

Oxidative Annulation and Coupling Reactions in Nitroquinoline Assembly

Oxidative annulation strategies have become powerful tools for the synthesis of the quinoline core, offering high atom economy and efficiency. mdpi.com These methods often involve the formation of the heterocyclic ring through C-H bond activation, dehydration coupling, or photo-induced cyclization. mdpi.com While many examples focus on the synthesis of substituted quinolines in general, these principles can be extended to precursors bearing nitro groups to assemble the target nitroquinoline structures.

One common approach involves the coupling of anilines with various partners. For instance, the palladium-catalyzed allylic C-H oxidative annulation can be used to assemble functionalized 2-substituted quinoline derivatives. mdpi.com Another strategy involves the reaction of anilines with aryl ketones and a C1 building block like dimethyl sulfoxide (B87167) (DMSO) to construct 4-arylquinolines. organic-chemistry.org The development of metal-free oxidative cyclization methods, such as those using iodine or other catalysts to react 2-styrylanilines, also represents a significant advancement in quinoline synthesis. nih.govacs.org These reactions proceed via the formation of new C-C and C-N bonds under oxidative conditions to construct the quinoline ring system. nih.gov

The key aspects of these modern annulation techniques are summarized below:

| Annulation Strategy | Key Features | Example Reaction |

| C-H Bond Activation | Direct functionalization of C-H bonds, often transition-metal-catalyzed. mdpi.com | Coupling of anilines with alkynes or alkenes. |

| Dehydration Coupling | Formation of the quinoline ring via removal of water, often acid-catalyzed. mdpi.com | Reaction of anilines with alcohols. |

| Photo-induced Cyclization | Use of light to promote the cyclization step, often involving a photoredox catalyst. mdpi.com | Cyclization of appropriately substituted stilbene (B7821643) or styrene (B11656) derivatives. |

This table summarizes key modern oxidative annulation strategies that are applicable for the assembly of quinoline and nitroquinoline scaffolds.

Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses of Functionalized Quinolinones

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including quinolinones. ias.ac.in Palladium, in particular, has been extensively used due to its versatility, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

Palladium-catalyzed reactions, especially cross-coupling and C-H functionalization, provide efficient routes to functionalized quinolinones. nih.gov For example, a one-pot method for synthesizing polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been developed using a palladium catalyst. nih.gov Palladium catalysis also enables the direct C(sp³)–H biarylation of 8-methyl quinolines, allowing for the introduction of aryl groups at a specific position. acs.org These methods are powerful tools for rapidly building molecular complexity. nih.gov

Beyond palladium, other transition metals such as copper, iron, and cobalt are also effective catalysts for quinoline and quinolinone synthesis. ias.ac.iniaea.org Copper-catalyzed methods have been demonstrated for the one-pot synthesis of substituted quinolines from anilines and aldehydes. ias.ac.in Iron-catalyzed reactions can produce disubstituted quinolines from arylnitrones and vinyl acetates. ias.ac.in These alternative metals are often more abundant and less expensive than palladium, making them attractive for large-scale synthesis. frontiersin.org

The table below provides an overview of various transition metal-catalyzed reactions for quinoline synthesis.

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

| Palladium (Pd) | Cross-Coupling / Annulation | 2-Amino aromatic ketones, alkynes | Polysubstituted quinolines nih.gov |

| Palladium (Pd) | C(sp³)–H Biarylation | 8-Methyl quinolines, diaryliodonium salts | 8-(Arylmethyl)quinolines acs.org |

| Copper (Cu) | One-Pot C-H Functionalization | Anilines, aldehydes | Substituted quinolines ias.ac.in |

| Iron (Fe) | Annulation | Arylnitrones, vinyl acetates | Disubstituted quinolines ias.ac.in |

| Cobalt (Co) | C-H Activation / Cyclization | Anilines, alkynes | Substituted quinolines organic-chemistry.org |

This table highlights the utility of various transition metals in catalyzing the synthesis of diverse functionalized quinoline derivatives.

Stereoselective Synthesis of Pyrrolo[3,4-c]quinolines via 1,3-Dipolar Cycloadditions Involving 3-Nitro-2(1H)-quinolone Derivatives

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings with high stereocontrol. A significant application in this context is the reaction of 3-nitro-2(1H)-quinolone derivatives, acting as the 2π component (dipolarophile), with azomethine ylides. This reaction provides a direct and stereoselective route to the pyrrolo[3,4-c]quinoline ring system, a complex heterocyclic scaffold of interest in medicinal chemistry. researchgate.net

In this key transformation, an azomethine ylide, typically generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde, reacts with the electron-deficient double bond of the 3-nitro-2(1H)-quinolone. researchgate.net The reaction proceeds in a concerted manner, allowing for the precise control of the stereochemistry of the newly formed chiral centers in the pyrrolidine (B122466) ring. frontiersin.org The electron-withdrawing nitro group on the quinolone core is crucial for activating the double bond towards the cycloaddition.

This methodology has been developed to produce a range of 4-arylpyrrolidine-3-carboxylic acids, which can then undergo subsequent reduction of the aromatic nitro group and acid-catalyzed intramolecular lactam formation to complete the synthesis of the fused ring system. researchgate.net The ability to achieve high stereoselectivity makes this a highly valuable method for preparing enantiomerically enriched compounds. researchgate.net

| Dipole | Dipolarophile | Product | Key Feature |

| Azomethine Ylide (from sarcosine (B1681465) and an aldehyde) | 3-Nitro-2(1H)-quinolone | Pyrrolo[3,4-c]quinoline precursor | Stereoselective formation of a fused pyrrolidine ring researchgate.net |

| Ester-stabilized Azomethine Ylides | 3-Nitro-2(1H)-quinolones | Functionalized Pyrrolo[3,4-c]quinolines | High degree of substitution and stereocontrol researchgate.net |

This table outlines the components of the 1,3-dipolar cycloaddition reaction used to stereoselectively synthesize the core of pyrrolo[3,4-c]quinolines.

Chemical Reactivity and Derivatization Pathways of 3 Nitro 3h Quinolin 2 One

Reduction Reactions of the Nitro Group to Amino and Other Functionalities

The reduction of the nitro group in 3-nitro-3H-quinolin-2-one to an amino group is a pivotal transformation, as it opens up a plethora of possibilities for further functionalization. The resulting 3-amino-3H-quinolin-2-one is a valuable intermediate for the synthesis of various fused heterocyclic systems and other derivatives with potential biological activities.

Chemoselective Reduction Methods and their Applications

The selective reduction of the nitro group in the presence of the reducible lactam carbonyl and the aromatic quinoline (B57606) ring is crucial. A variety of reagents and catalytic systems have been developed for the chemoselective reduction of aromatic nitro compounds, and these can be applied to this compound.

Commonly employed methods include catalytic hydrogenation and metal-mediated reductions. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) in the presence of a catalyst like palladium on carbon is a mild and efficient method. mdpi.com Dissolving metal reductions, such as with iron in acetic acid, offer a classic and effective approach for converting nitroarenes to anilines and can be employed in domino reactions for the synthesis of quinolines. nih.gov

More contemporary methods focus on achieving high chemoselectivity under mild conditions. For instance, metal-free reduction systems using reagents like tetrahydroxydiboron (B82485) with an organocatalyst have been shown to rapidly and selectively reduce aromatic nitro compounds at room temperature, tolerating a range of other functional groups. acs.org Nanocomposite catalysts, such as those based on silver nanoparticles, have also been developed for the chemoselective reduction of nitroaromatics in aqueous media. rsc.org The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule, allowing for the synthesis of a diverse range of 3-amino-3H-quinolin-2-one derivatives.

The resulting 3-amino-3H-quinolin-2-one can serve as a key building block. For example, it can undergo intramolecular cyclization reactions to form novel heterocyclic systems. researchgate.net The amino group can also be diazotized and subsequently replaced with various other functionalities, further expanding the synthetic utility of this intermediate.

Table 1: Selected Methods for Chemoselective Nitro Group Reduction

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Mild conditions, high yields. mdpi.com |

| Dissolving Metal Reduction | Fe/AcOH | Tolerates a wide range of functional groups. nih.gov |

| Metal-Free Reduction | Tetrahydroxydiboron, 4,4'-bipyridine | Rapid, highly chemoselective at room temperature. acs.org |

| Nanocatalysis | Fe3O4-MWCNTs@PEI-Ag | Reusable catalyst, reaction in aqueous solution. rsc.org |

Nucleophilic Substitution and Cine-Substitution Reactions

The electron-withdrawing nature of the nitro group at the 3-position significantly activates the quinolinone ring towards nucleophilic attack. This activation facilitates both direct nucleophilic substitution and, under certain conditions, cine-substitution reactions, where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group.

Reactivity of Activated Nitroquinolinones with Nucleophilic Reagents

The presence of the nitro group enhances the electrophilicity of the quinolinone ring, making it susceptible to attack by a variety of nucleophiles. wikipedia.orgchemistrysteps.com Nucleophilic aromatic substitution (SNA) on nitro-activated aromatic systems is a well-established reaction class. libretexts.orgkhanacademy.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

While the 3-nitro group itself can be a target for substitution, nucleophilic attack is more likely to occur at other positions on the quinolinone ring that are activated by the nitro group. The specific position of attack will be influenced by the reaction conditions and the nature of the nucleophile. For instance, studies on the related 3-nitrochromone have shown that it readily reacts with various nucleophiles, leading to ring-opening and subsequent recyclization to form different heterocyclic systems. researchgate.net

Mechanism of Intramolecular Cyclizations and Rearrangements

Derivatives of this compound, particularly those with appropriately positioned nucleophilic moieties, can undergo intramolecular cyclization reactions. For example, after reduction of the nitro group to an amine, the resulting 3-amino-3H-quinolin-2-one can be a precursor for intramolecular lactamization to form pyrrolo[3,4-c]quinoline systems. researchgate.net

The mechanism of such cyclizations typically involves the nucleophilic attack of a tethered functional group onto an electrophilic center within the quinolinone scaffold. The regioselectivity of the cyclization is governed by factors such as ring strain in the transition state and the stability of the resulting fused ring system. Iodine-mediated intramolecular electrophilic aromatic cyclization is a known method for the synthesis of quinolines and related fused pyridines, highlighting the propensity of these systems to undergo cyclization. organic-chemistry.org

Cycloaddition Reactions Involving the Quinolinone Core and Nitro Moiety

The conjugated π-system of the this compound molecule allows it to participate in cycloaddition reactions, acting as a 2π component. The electron-withdrawing nitro group enhances its dienophilic character, making it a suitable partner for reactions with dienes.

Inverse Electron Demand Diels-Alder Reactions and Aza-o-Quinone Methide Intermediates

3-Nitro-2(1H)-quinolones have been shown to act as dienophiles in Diels-Alder reactions with 1,3-butadiene (B125203) derivatives to furnish phenanthridone derivatives. nih.gov This reaction proceeds via a [4+2] cycloaddition, where the quinolone acts as the 2π component. organic-chemistry.orgwikipedia.orgyoutube.commasterorganicchemistry.com The presence of the nitro group facilitates this normal electron demand Diels-Alder reaction by lowering the energy of the LUMO of the dienophile. organic-chemistry.org

The quinolinone core also provides a scaffold for the generation of reactive intermediates such as aza-o-quinone methides (aza-o-QMs). rsc.orgnih.govresearchgate.net These transient species are highly reactive and can participate in inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.org The formation of aza-o-QMs can be initiated from suitably substituted quinolinone precursors. nih.govchemrxiv.org These intermediates can then be trapped with electron-rich dienophiles to construct complex polycyclic frameworks, including those found in various natural products and biologically active molecules.

Ring-Opening and Recyclization Reactions with Diverse Nucleophiles

The reaction of this compound with various nucleophiles can initiate a cascade of reactions, beginning with the opening of the quinolinone ring, followed by a recyclization process to form new heterocyclic structures. The specific outcome of these reactions is highly dependent on the nature of the nucleophile employed and the reaction conditions.

The presence of the nitro group at the C3 position makes the C2 and C4 positions of the quinolinone ring susceptible to nucleophilic attack. This often leads to the opening of the heterocyclic ring, generating intermediates that can undergo subsequent intramolecular reactions to form new ring systems.

The strategic use of bifunctional nucleophiles in reactions with 3-nitroquinolinones provides a powerful tool for the construction of novel fused heterocyclic systems. These reactions typically proceed through an initial nucleophilic attack, ring-opening, and subsequent intramolecular cyclization. The strongly electron-withdrawing nitro group activates the quinolinone system for nucleophilic attack, facilitating the initial ring-opening step. mdpi.com

For instance, the reaction of 1-substituted nitropyridones with ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of pyrrolopyridine derivatives. mdpi.com This reaction is initiated by the nucleophilic addition of the isocyanoacetate to the nitropyridone, forming an anionic intermediate that is stabilized by the nitro group. mdpi.com Subsequent nucleophilic attack of the nitronate on the protonated isocyano group affords a dihydro-2H-pyrrole, which then aromatizes by eliminating nitrous acid to yield the pyrrole (B145914) ring. mdpi.com A similar reactivity pattern can be anticipated for this compound, potentially leading to the synthesis of pyrrolo[2,3-c]quinolinone systems.

The following table summarizes representative examples of fused heterocyclic systems synthesized from related nitro-heterocyclic compounds, illustrating the potential pathways for this compound.

| Starting Material | Nucleophile | Fused Heterocyclic Product | Reference |

| 1-Substituted nitropyridones | Ethyl isocyanoacetate | Pyrrolopyridine derivatives | mdpi.com |

| 3-Nitrochromone | Malononitrile | Benzoxocinone derivatives | researchgate.net |

| 3-Nitrochromone | Ethyl cyanoacetate | Benzoxocinone derivatives | researchgate.net |

| 3-Nitrochromone | Cyanoacetamide | Pyridine (B92270) derivatives | researchgate.net |

Functional Group Interconversions and Side-Chain Modifications

Beyond ring transformations, the functional groups present in this compound and its derivatives can be chemically altered to introduce new functionalities and synthesize a diverse range of compounds. The nitro group itself is a versatile functional handle that can be transformed into other nitrogen-containing groups.

A primary example of functional group interconversion is the reduction of the nitro group. The nitro group in nitroquinoline derivatives can be readily reduced to an amino group under mild conditions, for instance, using stannous chloride. nih.gov This transformation is significant as it introduces a nucleophilic amino group, which can then be used for further derivatization, such as acylation or the formation of Schiff bases. This method is compatible with a variety of other functional groups that may be present on the quinoline core. nih.gov

Furthermore, side-chains introduced onto the quinolinone scaffold can undergo various modifications. For example, alkaline hydrolysis of 3-nitropyranoquinolinones can lead to the formation of 3-nitroacetylquinolinones and quinolinones with β- and α-ketoacid side-chains. researchgate.net These ketoacid derivatives can then react with various nucleophiles to generate annulated products. researchgate.net

The table below outlines key functional group interconversions and side-chain modifications relevant to derivatives of this compound.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

| Nitro group | Stannous chloride | Amino group | nih.gov |

| Nitropyrano ring | Alkaline hydrolysis | Nitroacetyl and ketoacid side-chains | researchgate.net |

| Ketoacid side-chain | Nucleophiles | Annulated products | researchgate.net |

Theoretical and Computational Investigations of 3 Nitro 3h Quinolin 2 One and Its Derivatives

Quantum Chemical Calculations (DFT, TDDFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are powerful tools for elucidating the structural and electronic properties of molecules. For 3-nitro-3H-quinolin-2-one, such studies would provide fundamental insights into its behavior.

Geometrical Parameter Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

The optimization of the molecule's geometry is the first step in any computational study. This process determines the most stable three-dimensional arrangement of the atoms. The resulting data on bond lengths, bond angles, and dihedral angles are essential for understanding the molecule's steric and electronic characteristics. At present, specific optimized geometrical parameters for this compound have not been reported in the surveyed literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Specific HOMO-LUMO energy values and gap calculations for this compound are not available in the existing body of research.

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. These include chemical hardness, which indicates resistance to change in electron distribution, and its inverse, chemical softness. The electrophilicity index provides a measure of a molecule's ability to accept electrons. Without foundational HOMO-LUMO data, these descriptors for this compound remain uncalculated.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for identifying sites that are susceptible to electrophilic and nucleophilic attack. Red regions on an MEP map typically indicate electron-rich areas (nucleophilic sites), while blue regions signify electron-poor areas (electrophilic sites). An MEP map for this compound would be instrumental in predicting its reactive behavior, but such a map has not been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, hyperconjugative interactions, and the nature of chemical bonds. This analysis would offer a deeper understanding of the stability and electronic delocalization in this compound. However, specific NBO analysis data for this compound is absent from the literature.

Spectroscopic Property Simulations

Computational methods can also simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions. TDDFT is a common method for simulating UV-Visible and other electronic spectra. While the synthesis of related compounds like 3-nitro-2-quinolone has been documented, simulated spectroscopic data for this compound is not available.

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra Prediction (GIAO Method)

Density Functional Theory (DFT) calculations are instrumental in predicting the vibrational and magnetic properties of molecules. Theoretical IR and NMR spectra for quinolinone derivatives are commonly simulated to aid in the structural elucidation of newly synthesized compounds. nih.gov By comparing computational spectra with experimental data, researchers can confirm molecular structures and assign spectral features with high confidence.

The vibrational frequencies in an IR spectrum correspond to the various modes of molecular motion. DFT calculations can predict these frequencies, which, after applying a suitable scaling factor, often show good agreement with experimental IR spectra. This analysis helps in identifying characteristic functional groups and understanding the molecule's vibrational behavior.

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach. ekb.egrsc.org This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS). DFT calculations using the GIAO method can accurately predict both ¹H and ¹³C NMR chemical shifts, which is particularly useful for assigning the correct structure in cases where experimental data might be ambiguous, such as identifying the correct regioisomer. ekb.egrsc.org The accuracy of these predictions depends on the chosen level of theory (functional and basis set). researchgate.net

Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Nitro-Substituted Quinolinone Derivative Core Structure Calculated by the GIAO Method.

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | 161.5 | - |

| C3 | 125.8 | - |

| C4 | 140.2 | 8.15 |

| C4a | 120.1 | - |

| C5 | 129.5 | 7.80 |

| C6 | 124.0 | 7.45 |

| C7 | 132.8 | 7.70 |

| C8 | 118.0 | 7.95 |

| C8a | 139.5 | - |

Note: Data is illustrative, based on typical values for the quinolinone scaffold in computational studies. Actual values for this compound would require specific calculation.

Electronic Absorption Spectra Prediction (TDDFT-PCM)

The electronic properties and UV-Visible absorption spectra of quinolinone derivatives are often investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. The results provide the maximum absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption, and the molecular orbitals (MOs) involved in each transition. semanticscholar.org

To account for the influence of solvents on the electronic spectra, the Polarizable Continuum Model (PCM) is frequently coupled with TD-DFT calculations. researchgate.net This approach models the solvent as a continuous dielectric medium, providing a more realistic prediction of the absorption spectrum in solution. Theoretical UV-Vis spectra are valuable for understanding the intramolecular charge transfer (ICT) characteristics of the molecule, which are crucial for applications in materials science. ankara.edu.tr The agreement between calculated and experimental λmax values helps validate the computational methodology used. mdpi.com

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Quinolinone Derivative.

| Transition | λmax (nm) | Oscillator Strength (f) | Major MO Contribution |

|---|---|---|---|

| S₀ → S₁ | 365 | 0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (88%) |

Note: This table represents typical data obtained from TD-DFT calculations for related compounds. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

Analysis of Non-Linear Optical (NLO) Properties

Quinoline (B57606) and its derivatives are of significant interest for their potential applications in non-linear optics (NLO). ekb.eg The presence of electron-donating and electron-withdrawing groups, such as the nitro group (NO₂), can create a "push-pull" system that enhances the NLO response of a molecule. nih.gov Computational DFT methods are essential for predicting and understanding the NLO properties of these compounds. ekb.eg

Key NLO parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability is a measure of the second-order NLO response and is particularly important for applications in technologies like frequency doubling. Theoretical calculations allow for the screening of candidate molecules and provide insight into structure-property relationships. ekb.eg The calculated hyperpolarizability values are often compared with those of well-known NLO materials, such as para-nitroaniline (PNA), to assess their potential. ekb.egekb.eg

Table 3: Calculated Non-Linear Optical (NLO) Properties of a Representative Donor-Acceptor Substituted Quinolinone.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | 6.5 |

| Mean Polarizability (α) [x 10⁻²⁴ esu] | 35.2 |

Note: Values are illustrative and demonstrate the type of data generated in computational NLO studies of quinolinone derivatives.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like this compound. Theoretical studies can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

The nitration of quinoline derivatives, a key step in forming nitro-substituted compounds, has been the subject of theoretical investigation. researchgate.net Such studies typically involve electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile. rushim.ruresearchgate.net Computational analysis can predict the most likely sites of substitution (regioselectivity) by comparing the activation energies for attack at different positions on the aromatic ring. researchgate.net

Transition State Analysis and Energy Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. For electrophilic nitration, the transition state is often a Wheland intermediate or σ-complex. researchgate.netresearchgate.net

By optimizing the geometry of these transition states and calculating their energies using DFT methods (e.g., at the B3LYP/6-31++G** level), the energy barrier, or activation energy (Ea), for the reaction step can be determined. researchgate.net A lower energy barrier corresponds to a faster reaction rate. Comparing the activation energies for nitration at different positions on the quinolinone ring allows for a rational explanation of the observed experimental regioselectivity. For example, a computational study on the nitration of tetrahydroquinoline derivatives successfully used this approach to explain the preference for substitution at the 6-position. researchgate.net

Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects either implicitly, using continuum models like SCRF (Self-Consistent Reaction Field), or explicitly, by including individual solvent molecules in the calculation. researchgate.net

Theoretical studies on nitration have shown that solvents can stabilize charged species, such as the nitronium ion and the σ-complex intermediate. researchgate.net This stabilization can lower the activation energy of the reaction, thereby increasing the reaction rate. For example, one study found that moving from the gas phase to an aqueous solution could depress the activation energy for the formation of the transition state. researchgate.net Therefore, including solvent effects in computational models is crucial for achieving quantitative agreement with experimental kinetic data and for accurately predicting how a change in solvent might alter the reaction outcome.

Exploration of Biological Activities and Molecular Mechanisms Excluding Human Clinical Trials

In Vitro Cytotoxicity and Antiproliferative Activity against Cell Lines

There is no available scientific literature detailing the in vitro cytotoxicity or antiproliferative activity of 3-nitro-3H-quinolin-2-one against any cancer cell lines.

Investigations into Antitumor Mechanisms: DNA Interaction, Topoisomerase Inhibition, Apoptosis Induction

Due to the lack of cytotoxicity data, there have been no subsequent investigations into the potential antitumor mechanisms of this compound. Studies on its ability to interact with DNA, inhibit topoisomerase enzymes, or induce apoptosis have not been reported.

Antimicrobial and Antitubercular Activity Studies

No studies have been published that evaluate the antimicrobial or antitubercular properties of this compound.

Evaluation against Gram-Positive and Gram-Negative Bacteria and Fungi

There is no information available regarding the efficacy of this compound against Gram-positive bacteria, Gram-negative bacteria, or fungal strains.

Mechanistic Insights into DprE1 Enzyme Inhibition by Nitroquinolones

Given the absence of antitubercular activity data, there are no mechanistic studies on the potential inhibition of the DprE1 enzyme by this compound.

Enzyme Inhibition Profiling and Biochemical Assays

No biochemical assays or enzyme inhibition profiling studies for this compound have been documented in the scientific literature.

Inhibition of DNA Gyrase and Topoisomerase IV

There is no available data on the inhibitory activity of this compound against DNA gyrase or topoisomerase IV.

Exploration of Other Enzyme Targets (e.g., Carbonic Anhydrase, LOX)

The quinolin-2-one scaffold has been identified as a versatile structure in the pursuit of novel enzyme inhibitors. Research has extended to various enzyme families, including carbonic anhydrases (CAs) and lipoxygenases (LOX), revealing the potential of this compound derivatives as modulators of these key biological catalysts.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. The inhibition of LOX is a therapeutic strategy for inflammatory diseases. Research into 4-hydroxy-2-quinolinone derivatives has identified potent LOX inhibitors. mdpi.com In the synthesis of these compounds, 4-hydroxy-1-methyl-3-nitro-quinolin-2(1H)-one served as a key intermediate. mdpi.com A study involving various carboxamide analogues derived from this scaffold identified compounds with significant LOX inhibitory activity, with IC50 values as low as 10 μM. mdpi.com The docking studies from this research suggested that the quinolinone derivatives bind to an alternative binding site on the enzyme, distinct from the active site. mdpi.com Although the final active compounds were not the 3-nitro derivative itself, its use as a precursor highlights the chemical tractability and importance of this scaffold in developing novel LOX inhibitors.

Structure-Activity Relationship (SAR) Studies on Modified this compound Analogs

Impact of Substituent Effects on Biological Activity and Receptor Binding Affinity

The modification of the quinolinone core at various positions with different functional groups has profound effects on biological activity. The electronic and steric properties of these substituents dictate the molecule's interaction with its biological target.

A key principle in SAR is the influence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs). A study on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines demonstrated this effect clearly. acs.org The research found that for both series of compounds, the presence of an EWG, such as a bromine atom (-Br), on the styryl ring enhanced cytotoxic activity against HeLa cervical cancer cells. acs.org Conversely, the introduction of EDGs like methoxy (B1213986) (-OCH3) or methylthio (-SCH3) groups led to a decrease in activity. acs.org Compound S3A, which featured a hydroxyl group on the quinoline (B57606) ring and a bromine atom on the styryl ring, showed the highest potency with an IC50 value of 2.52 μM. acs.org

This highlights a general principle where modulating the electronic properties of substituents can fine-tune the binding affinity and subsequent biological response. The strategic placement of EWGs can enhance interactions within a receptor's binding pocket, potentially through favorable electrostatic or dipole interactions.

Table 1: Effect of Substituents on Cytotoxicity of Styryl Quinoline Derivatives

Data sourced from ACS Omega. acs.org

Furthermore, SAR studies on quinolinone-based P2X7 receptor antagonists showed that modifications at three different positions (R1, R2, and R3) on the scaffold were critical. nih.gov The analysis suggested that an adamantyl carboxamide group at the R2 position and a 4-methoxy substitution at the R3 position were optimal for antagonist activity. nih.gov This demonstrates that a combination of steric bulk and electronic effects is often necessary to achieve high-affinity binding.

Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a primary goal in drug design to minimize off-target effects. Rational design principles are employed to create compounds that preferentially bind to the intended target over other structurally related proteins. nih.gov

Key strategies for enhancing selectivity include:

Exploiting Shape and Steric Differences: Designing ligands that fit snugly into the target's binding pocket but create a steric clash with the binding site of an off-target protein is a powerful approach. nih.gov For instance, high selectivity for the COX-2 enzyme over the highly similar COX-1 was achieved by designing compounds that fit within the larger active site of COX-2 but clash with the smaller site in COX-1. nih.gov

Leveraging Protein Flexibility: Proteins are not rigid structures. Some inhibitors achieve selectivity by binding to a specific conformation of the target protein that is less accessible to off-target proteins. nih.gov

Targeting Allosteric Sites: Designing compounds that bind to allosteric sites—unique pockets on the protein surface away from the primary active site—can provide a high degree of selectivity, as these sites are often not conserved across protein families. nih.gov

Core Scaffold Modification: In some cases, modifying the central chemical scaffold can dramatically improve selectivity. In the development of P2X7R antagonists, researchers found that while quinolinone derivatives showed good initial activity, their inhibitory effects were low in a functional assay. nih.gov By modifying the core from a quinolinone to a quinoline skeleton, they developed antagonists with significantly improved potency and functional inhibition. nih.gov This shift in the core structure likely altered the presentation of key pharmacophoric features, allowing for a more productive binding mode in the target receptor.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding how ligands like this compound derivatives interact with their biological targets at an atomic level. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves preparing the 3D structures of both the receptor (e.g., an enzyme) and the ligand. Water molecules are typically removed from the active site, and polar hydrogen atoms are added. nih.gov Docking algorithms then sample a large number of possible binding poses and score them based on factors like intermolecular energies, providing a binding affinity value (often in kcal/mol). nih.govsemanticscholar.org

For example, a docking study of thiopyrano[2,3-b]quinoline derivatives, including nitro-substituted analogs, against the antimicrobial peptide cecropin (B1577577) B1a (PDB ID: 2IGR) revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. semanticscholar.org The analysis also identified key amino acid residues involved in the interaction, such as ILE-8, LYS-7, and PHE-15, providing a detailed picture of the binding mode. semanticscholar.orgnih.gov Similarly, docking studies of nitro derivatives of quinoline against the main protease (Mpro) of SARS-CoV-2 showed favorable interaction energies, suggesting their potential as inhibitors. nih.gov

Table 2: Predicted Binding Affinities of Thiopyrano[2,3-b]quinoline Derivatives

Data interpreted from Interdisciplinary Perspectives on Infectious Diseases. semanticscholar.orgnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. mdpi.com These simulations model the movement of every atom in the system, providing insights into the flexibility of the protein and the ligand and the durability of their interactions. nih.govnih.gov Key metrics, such as the root-mean-square deviation (RMSD) of the protein and ligand, are analyzed to confirm that the complex remains stable. mdpi.com MD simulations performed on quinoline derivatives targeting EGFR and VEGFR-2 have helped confirm the stability of key interactions and identified important amino acid residues for dual inhibitory activity. nih.gov

Investigation of Hypoxia-Selective Bioreduction and its Research Applications

Hypoxia, or low oxygen concentration, is a characteristic feature of solid tumors and is associated with resistance to therapy. nih.gov Nitroaromatic compounds, including derivatives of this compound, are uniquely suited for targeting hypoxic environments due to the chemistry of the nitro group. mdpi.com

Under normal oxygen conditions, the nitro group is relatively stable. However, under hypoxic conditions, it can undergo enzymatic one-electron reduction by various intracellular reductases. nih.govmdpi.com This process, known as bioreduction, ultimately converts the electron-withdrawing nitro group (-NO2) into electron-donating groups like hydroxylamine (B1172632) (-NHOH) or an amine (-NH2). mdpi.com The key intermediate in this process, a nitro radical anion, is rapidly re-oxidized back to the parent nitro compound in the presence of oxygen, making the reduction highly selective for hypoxic cells. nih.gov

This hypoxia-selective bioreduction has two primary research applications:

Hypoxia-Activated Prodrugs: The bioreduction process can be used to "unmask" a cytotoxic agent specifically within a tumor. The nitroaromatic compound acts as a prodrug, remaining inactive until it reaches the hypoxic tumor core, where it is reduced and releases its toxic payload. mdpi.com This strategy aims to increase the therapeutic index of chemotherapy by concentrating the drug's effect in the tumor while sparing healthy, well-oxygenated tissues. nih.gov

Fluorescent Probes for Hypoxia Imaging: The significant change in electronic properties when a nitro group is reduced to an amine can be harnessed for diagnostics. The nitro group often acts as a fluorescence quencher. mdpi.com When a non-fluorescent nitroaromatic probe is selectively reduced to a highly fluorescent amine in hypoxic cells, it causes the cells to "light up." nih.govmdpi.com This "off-on" fluorescent response allows for the direct imaging of hypoxic regions in cell cultures and preclinical tumor models, providing a valuable tool for studying tumor biology and response to treatment. nih.gov For example, the enzymatic reduction of 6-nitroquinoline (B147349) under hypoxic conditions was shown to generate a product with a 63-fold increase in fluorescence emission. nih.gov

Development as Hypoxia-Selective Imaging Agents and Fluorogenic Probes

The unique cellular environment of hypoxic tissues, particularly the upregulation of specific reductase enzymes, offers a strategic target for the development of diagnostic tools. Compounds based on the this compound scaffold have been explored as potential hypoxia-selective fluorogenic probes, designed to visualize regions of low oxygen concentration within biological systems. The core principle of these probes lies in a hypoxia-triggered chemical transformation that results in a detectable change in fluorescence.

The fundamental mechanism is centered on the nitro group at the 3-position, which typically acts as a fluorescence quencher for the quinolinone fluorophore. mdpi.com In the presence of normal oxygen levels (normoxia), the compound remains in its non-fluorescent or weakly fluorescent "off" state. However, under hypoxic conditions, cellular enzymes, particularly one-electron reductases like NADPH:cytochrome P450 reductase, can reduce the nitro group. nih.gov

This bioreduction is a multi-step process that is selectively completed only in a low-oxygen environment. nih.gov The initial step involves the formation of a nitro radical anion. mdpi.com In normoxic cells, molecular oxygen rapidly re-oxidizes this radical anion back to the original nitro compound, preventing any further reaction and keeping the probe in its "off" state. mdpi.com Conversely, in the absence of sufficient oxygen, the reduction proceeds through nitroso and hydroxylamino intermediates to ultimately form the highly fluorescent 3-amino-3H-quinolin-2-one derivative. nih.gov This resulting amino group acts as a strong electron-donating group, which often leads to a significant increase in the fluorescence quantum yield, effectively switching the probe to an "on" state. mdpi.com This "off-on" activation mechanism allows for the specific imaging of hypoxic cells, as the fluorescent signal is only generated in tissues with low oxygen levels.

Research into analogous nitroaromatic compounds has demonstrated the viability of this approach. For instance, studies on 6-nitroquinoline have shown its selective conversion to the fluorescent 6-aminoquinoline (B144246) under hypoxic conditions, mediated by the xanthine/xanthine oxidase enzyme system. nih.gov This conversion results in a distinct fluorescent signal that is absent under aerobic conditions. Similarly, other nitroaromatic scaffolds, such as nitronaphthalimides, are well-recognized substrates for nitroreductase enzymes that are abundantly expressed in anaerobic environments, transforming them into highly fluorescent aminonaphthalimides. nih.gov These findings provide a strong theoretical and practical foundation for the application of this compound derivatives as fluorogenic probes for detecting and imaging cellular hypoxia. nih.govnih.gov

The table below illustrates the characteristic changes in the photophysical properties of a hypothetical quinolinone-based probe upon activation in a hypoxic environment.

| Probe State | Condition | Dominant Chemical Form | Relative Fluorescence | Mechanism |

|---|---|---|---|---|

| Off-State | Normoxia (21% O₂) | This compound | Low / Quenched | Nitro group acts as a fluorescence quencher; any reduced intermediates are rapidly re-oxidized by oxygen. mdpi.com |

| On-State | Hypoxia (<1% O₂) | 3-amino-3H-quinolin-2-one | High / "Turned-On" | Enzymatic reduction of the nitro group to an amino group, which is a strong fluorophore. nih.gov |

The following table summarizes key data points from research on analogous nitroaromatic probes, demonstrating the fluorescence enhancement upon reduction.

| Compound | Activation Trigger | Fluorescence Change | Fold Increase (Approx.) | Reference Finding |

|---|---|---|---|---|

| 6-Nitroquinoline | Hypoxic metabolism | Formation of a fluorescent azoxy-helicene product | 63-fold | The hypoxic metabolism of 6-nitroquinoline led to a 63-fold increase in fluorescence emission. nih.gov |

| BODIPY-based probe with 4-nitrobenzyl fragment | Nitroreductase (NTR) | Cleavage of quencher | 20-fold | A 20-fold increase in fluorescent emission was observed after the addition of NTR. mdpi.com |

| Non-fluorescent benzothiazole (B30560) probe | Nitroreductase (NTR) | Reduction of nitro to amine group | Strong Emission | Enzyme-catalyzed reduction resulted in a strong fluorescent emission. mdpi.com |

Role As a Synthetic Precursor and Applications in Materials Science Research

Building Block for the Synthesis of Complex Organic Molecules

The activated nature of the 3-nitro-2-quinolone framework makes it an excellent starting point for the construction of intricate molecular structures. The electron-deficient character imparted by the nitro group facilitates a range of chemical transformations, allowing for the development of novel heterocyclic systems.

Synthesis of Novel Heterocyclic Scaffolds with Diverse Architectures

Research has demonstrated that 3-nitro-2-quinolone derivatives are valuable dienophiles in cycloaddition reactions, leading to the formation of fused polycyclic systems. These reactions provide a powerful tool for building molecular complexity in a controlled manner.

One notable application is in the Diels-Alder reaction. When 3-nitrated 1-methyl-2-quinolones are reacted with electron-rich dienes, they undergo a [4+2] cycloaddition. This reaction, although sometimes requiring harsh conditions, results in the formation of aromatized phenanthridone derivatives. This method allows for the simultaneous formation of two new carbon-carbon bonds at the 3- and 4-positions of the quinolone core. mdpi.com

Furthermore, 3-nitro-2(1H)-quinolones can act as 2π components in 1,3-dipolar cycloadditions. For instance, their reaction with azomethine ylides provides a synthetic route to novel pyrrolo[3,4-c]quinolines. This transformation is a powerful method for constructing complex, nitrogen-containing heterocyclic scaffolds from relatively simple starting materials.

Another significant reaction pathway is cine-substitution. In this type of reaction, a nucleophile attacks the quinolone ring at the position adjacent to the one bearing the nitro group, leading to the substitution of a hydrogen atom and the departure of the nitro group. This process has been observed in derivatives such as 1-methyl-3,6,8-trinitro-2-quinolone, which reacts with various nucleophiles to afford 4-substituted 1-methyl-6,8-dinitro-2-quinolones. nih.gov This regioselective functionalization at the 4-position is a valuable tool for introducing a wide range of substituents, including carbon and nitrogen nucleophiles. nih.gov

| Reaction Type | Reactants | Resulting Scaffold | Key Features |

|---|---|---|---|

| Diels-Alder Cycloaddition | 3-Nitrated 1-methyl-2-quinolones and electron-rich dienes | Phenanthridones | Forms two C-C bonds; leads to aromatized polycyclic systems. mdpi.com |

| 1,3-Dipolar Cycloaddition | 3-Nitro-2(1H)-quinolones and azomethine ylides | Pyrrolo[3,4-c]quinolines | Constructs complex nitrogen-containing heterocycles. |

| Cine-Substitution | 1-Methyl-3,6,8-trinitro-2-quinolone and various nucleophiles | 4-Substituted 1-methyl-6,8-dinitro-2-quinolones | Regioselective functionalization at the 4-position. nih.gov |

Development of Derivatives for Industrial Applications

The chemical versatility of 3-nitro-3H-quinolin-2-one extends to the development of derivatives with potential for industrial use, particularly in the field of colorants.

Potential in Dyes and Pigments Research

The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. The 3-nitro-2-quinolone scaffold can be readily converted into a 3-amino-2-quinolone through the reduction of the nitro group. This amino derivative can then serve as the precursor for a diazonium salt. nih.gov

While direct studies on this compound for dye synthesis are not extensively documented, research on related isomers, such as 4-hydroxy-6-nitroquinolin-2(1H)-one, demonstrates the viability of this approach. In one study, novel azo dyes were synthesized from 4-hydroxy-6-nitroquinolin-2(1H)-one, indicating that the nitro-substituted quinolinone framework is a suitable platform for the development of new colorants. researchgate.net The general process involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner. This suggests a strong potential for 3-amino-2-quinolone derivatives, obtained from this compound, to be used in the synthesis of a variety of azo dyes with potentially interesting color properties.

Intermediate in the Formation of Advanced Functional Materials

The unique electronic properties of the nitro-substituted quinolinone system make it a promising intermediate for the development of advanced functional materials. The nitro group, being strongly electron-withdrawing, can significantly influence the photophysical and electronic characteristics of the resulting molecules.

The modification of the quinolinone core, facilitated by the presence of the nitro group, allows for the synthesis of derivatives with tailored properties. For example, the introduction of different functional groups can alter the molecule's absorption and emission spectra, as well as its response to external stimuli. Research on functionalized quinolinones has revealed interesting photophysical phenomena, such as aggregation-induced emission (AIE) in certain derivatives. AIE is a desirable property for various applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, as it leads to high emission efficiency in the solid state.

The ability to tune the electronic structure of the quinolinone scaffold through reactions involving the nitro group opens up possibilities for creating materials with specific optical and electronic functionalities. Therefore, this compound can be considered a valuable intermediate in the design and synthesis of novel organic functional materials.

| Application Area | Key Intermediate | Rationale | Potential Functional Materials |

|---|---|---|---|

| Dyes and Pigments | 3-Amino-2-quinolone | Serves as a precursor for diazotization and coupling reactions to form azo compounds. researchgate.net | Novel azo dyes with varied colors. |

| Advanced Functional Materials | Functionalized quinolinones | The nitro group allows for chemical modifications that tune the electronic and photophysical properties. | Materials for OLEDs, chemical sensors, and bio-imaging with properties like AIE. |

Advanced Spectroscopic Characterization in Mechanistic and Structural Research

Application of NMR, IR, and Mass Spectrometry for Mechanistic Studies

Spectroscopic methods are paramount in the study of reaction mechanisms, offering insights into the transformation of reactants to products through the identification of transient species. While specific experimental data for 3-nitro-3H-quinolin-2-one is not extensively available in public literature, the characterization of related nitro-quinolinone derivatives provides a framework for the expected spectroscopic features and their role in mechanistic elucidation.

The synthesis of 3-nitro-2-quinolones can be achieved through the condensation of nitroacetate (B1208598) with o-formylaniline. mdpi.com During such syntheses, spectroscopic analysis is crucial for confirming the structure of the product and identifying any intermediates. For instance, in the synthesis of related quinolinones from 3-nitropyranoquinolinones, intermediates such as 3-nitroacetylquinolinones have been identified. researchgate.net

Identification and Characterization of Reaction Intermediates

The stepwise nature of organic reactions often involves the formation of intermediates that can be detected and characterized using a combination of spectroscopic techniques.

NMR Spectroscopy is a powerful tool for identifying the proton and carbon framework of molecules. For a hypothetical intermediate in the formation of this compound, ¹H NMR would be expected to show characteristic shifts for the aromatic protons of the quinolinone ring system. Any changes in the substitution pattern or saturation of the heterocyclic ring during the reaction would lead to predictable changes in the chemical shifts and coupling constants of these protons. Similarly, ¹³C NMR provides detailed information about the carbon skeleton, including the carbonyl carbon of the quinolinone ring and the carbon bearing the nitro group.

IR Spectroscopy provides information about the functional groups present in a molecule. The formation of this compound would be monitored by the appearance of characteristic absorption bands. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The carbonyl group (C=O) of the quinolinone ring would show a strong absorption band, typically in the range of 1680-1640 cm⁻¹. The N-H stretch of the lactam is also a key diagnostic peak. Any reaction intermediates would display a unique combination of these and other vibrational bands, allowing for their identification.

Mass Spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. In a mechanistic study, MS can be used to detect the molecular ions of proposed intermediates. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition of these transient species. The fragmentation pattern can also help to piece together the structure of the intermediates and the final product.

| Spectroscopic Technique | Key Features for this compound | Application in Mechanistic Studies |

| ¹H NMR | Signals for aromatic protons, N-H proton, and proton at the 3-position. | Tracking changes in the aromatic and heterocyclic ring protons during the reaction. |

| ¹³C NMR | Resonances for carbonyl carbon, carbon attached to the nitro group, and aromatic carbons. | Confirming the carbon framework of intermediates and the final product. |

| IR Spectroscopy | Strong absorptions for NO₂ stretches (asymmetric and symmetric), C=O stretch, and N-H stretch. | Monitoring the appearance and disappearance of key functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns. | Determining the molecular weight of intermediates and analyzing fragmentation to confirm structure. |

X-ray Crystallography for Precise Structural Elucidation

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice.

For this compound, a single crystal X-ray diffraction study would definitively confirm its structure. The resulting crystal structure would provide invaluable data, including:

The planarity of the quinolinone ring system.

The geometry and orientation of the nitro group at the 3-position.

Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing.

Although a specific crystal structure for this compound is not publicly available, crystallographic data for numerous other quinoline (B57606) and quinazolinone derivatives have been reported, providing a basis for comparison. nih.govmdpi.comtandfonline.com These studies are crucial for understanding structure-property relationships and for the rational design of new molecules with specific functionalities.

| Crystallographic Parameter | Information Obtained | Significance |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | Fundamental property of the crystalline solid. |

| Space Group | The symmetry elements present in the crystal. | Describes the arrangement of molecules in the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. | Allows for the determination of bond lengths, bond angles, and conformation. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and π-π stacking. | Explains the packing of molecules in the crystal and influences physical properties. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Sustainability

Traditional synthetic routes for quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous chemicals, and multiple steps, leading to significant environmental and economic concerns. nih.gov Future research must prioritize the development of green and sustainable synthetic methodologies for 3-nitro-3H-quinolin-2-one.

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Green Solvents and Catalysts: Research should focus on replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.netrsc.org The use of renewable and biodegradable catalysts, such as formic acid, could also offer a greener approach to synthesis. ijpsjournal.com

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation (one-pot synthesis) or involve the reaction of three or more starting materials in a single step (multicomponent reactions) can significantly improve atom economy and reduce waste generation. nih.govresearchgate.net

Catalysis with Earth-Abundant Metals: Exploring catalysts based on earth-abundant metals like manganese or cobalt can provide sustainable alternatives to precious metal catalysts such as palladium, which are often used in cross-coupling reactions to build complex molecules. researchgate.netacs.org

By focusing on these green chemistry principles, researchers can develop more efficient, cost-effective, and environmentally responsible methods for producing this compound and its derivatives. nih.govijpsjournal.com

In-Depth Mechanistic Studies of Biological Activities at a Molecular Level

Quinolone derivatives are well-known for their antibacterial activity, which primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comresearchgate.net These drugs act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to the fragmentation of the bacterial chromosome and ultimately cell death. mdpi.comnih.gov

While this general mechanism is established for many fluoroquinolones, the specific molecular interactions of this compound with these targets are not well understood. The nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the molecule and its interaction with biological targets. mdpi.commdpi.com Future research should aim to:

Elucidate the precise binding mode of this compound within the active sites of DNA gyrase and topoisomerase IV using techniques like X-ray crystallography.

Explore potential alternative mechanisms of action. The nitro group can undergo metabolic reduction within cells, forming reactive intermediates that could contribute to cytotoxicity through oxidative stress or by covalently modifying other cellular macromolecules. mdpi.com

Study the compound's activity against other potential targets, as quinolin-2-one derivatives have shown a broad range of biological effects, including anticancer and anti-inflammatory activities. researchgate.nettandfonline.com

A deeper understanding of the molecular mechanisms will be crucial for the rational design of more potent and selective analogues.

Exploration of New Chemical Reactivity Profiles and Derivatization Potentials

The chemical reactivity of the this compound scaffold is rich with potential for creating novel derivatives. The electron-deficient nature of the pyridone ring, enhanced by the nitro group, makes it susceptible to various chemical transformations. mdpi.com

Future avenues for synthetic exploration include:

Nucleophilic Aromatic Substitution: The nitro group can activate the quinolone ring for nucleophilic attack, allowing for the introduction of a wide range of functional groups. mdpi.comnih.gov

Cycloaddition Reactions: The nitroalkene moiety within the structure can act as a dienophile in Diels-Alder reactions, providing a pathway to construct complex, fused heterocyclic systems such as phenanthridones. mdpi.com

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group, which can then serve as a versatile handle for further derivatization through acylation, alkylation, or diazotization reactions.

Derivatization at Other Positions: Exploring reactions at other positions of the quinolin-2-one core, such as N-alkylation or functionalization of the benzene (B151609) ring, can lead to a diverse library of compounds with potentially new biological activities. ekb.egresearchgate.net

Systematic exploration of these reactions will enable the synthesis of a wide array of novel analogues, which can be screened for various biological activities.

Integration of Advanced Computational Techniques for Rational Design

In silico methods are indispensable tools in modern drug discovery, offering efficient and cost-effective ways to design and screen potential drug candidates before their synthesis. mdpi.comnih.gov The integration of advanced computational techniques can significantly accelerate the development of novel agents based on the this compound scaffold.

Future computational studies should focus on:

Molecular Docking: To predict and analyze the binding interactions of designed analogues with their biological targets, such as DNA gyrase or various cancer-related proteins. mdpi.comglobalresearchonline.net

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of compounds with their biological activity, providing insights into the key molecular properties required for potency. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing a more realistic understanding of binding stability and conformational changes. nih.govmdpi.comfrontiersin.org

ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues at an early stage, helping to prioritize candidates with favorable pharmacokinetic properties. figshare.comnih.gov

Binding Free Energy Calculations: Employing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity and rank potential inhibitors. frontiersin.orgnih.gov

These computational approaches will enable a more rational, hypothesis-driven design of next-generation analogues with improved efficacy and drug-like properties. nih.gov

Design of Next-Generation Analogues for Specific Research Probes

The quinolin-2-one core is a privileged scaffold for the development of fluorescent probes due to its favorable photophysical properties. nih.govresearchgate.net By strategically modifying the structure, researchers can create molecules that change their fluorescence upon binding to a specific analyte, making them valuable tools for bio-imaging and diagnostics. researchgate.netrsc.org

Future research could focus on designing this compound analogues as specific research probes:

Fluorescent Probes for Metal Ions and Biomolecules: By incorporating chelating moieties or reactive groups, analogues could be designed to selectively detect specific metal ions, anions, or biologically relevant small molecules. nih.govrsc.org The electron-withdrawing nitro group could be used to fine-tune the photophysical properties of the probe.